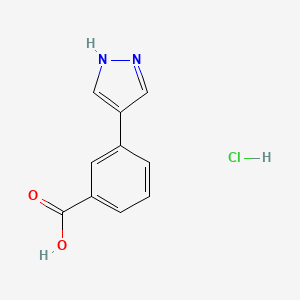

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Overview

Description

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1187931-83-4 . It has a molecular weight of 224.65 . The compound appears as a yellow solid .

Molecular Structure Analysis

The InChI code for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is 1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H . This indicates that the compound has a pyrazole ring attached to a benzoic acid group.Physical And Chemical Properties Analysis

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a yellow solid . It has a molecular weight of 224.65 . The InChI code is 1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is explored for its potential as a chemical inhibitor, particularly in studies focusing on cytochrome P450 isoforms in human liver microsomes. The selectivity of such inhibitors is crucial for understanding specific CYP isoforms' involvement in drug metabolism and potential drug–drug interactions (DDIs). This compound's selectivity and potency as an inhibitor could help in deciphering the contribution of various CYP isoforms to the metabolism of structurally diverse drugs, thereby aiding in the prediction of DDIs in clinical settings (Khojasteh et al., 2011).

Organophosphorus Azoles and Structural Analysis

The compound is also significant in the context of organophosphorus azoles research, where its structural attributes contribute to the understanding of tetra-, penta-, and hexacoordinated phosphorus atoms. Through NMR spectroscopy and quantum chemistry, the stereochemical structure of related organophosphorus compounds is elucidated, offering insights into their chemical behavior and potential applications (Larina, 2023).

Heterocyclic Chemistry and Biological Activities

In the synthesis of pyrazole heterocycles, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride plays a role in generating compounds with significant biological activities. Pyrazoles are known for their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral properties. The compound's role in the synthesis of pyrazole-based heterocycles underscores its importance in medicinal chemistry, highlighting the ongoing interest in pyrazoles as a template for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Influence on Biological Ligands and Metals

Research on benzoic acid derivatives, including 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, sheds light on their interactions with metals and the resulting impact on the electronic systems of biologically significant molecules. Such studies are vital for understanding the physico-chemical interactions between these compounds and their biological targets, potentially aiding in the development of more effective drugs and diagnostic tools (Lewandowski et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets

Mode of Action

It’s suggested that similar compounds may disrupt the bacterial cell membrane . This disruption could lead to changes in cell permeability and ultimately cell death.

Biochemical Pathways

Related compounds have been shown to affect the release of acetylcholine at the cholinergic synapses in vertebrates , which plays a crucial role in transmitting neural pulses.

Result of Action

Similar compounds have been shown to have bactericidal effects on staphylococcus aureus and bacteriostatic effects on acinetobacter baumannii .

properties

IUPAC Name |

3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUOHSNTVQTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)

![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)